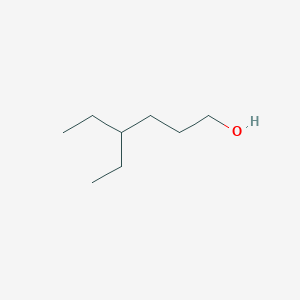

4-ethylhexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGDVTUGYZAYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-ethylhexan-1-ol chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-ethylhexan-1-ol, including its structural data, physicochemical characteristics, and relevant experimental protocols.

General Information and Chemical Identifiers

This compound is a branched-chain primary alcohol. Its structure consists of a six-carbon hexane chain with an ethyl group substituent at the fourth carbon and a primary alcohol group at the first position.[1] This branching influences its physical properties, such as boiling point and solubility, when compared to its linear isomer, 1-octanol.[1]

The table below summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 66576-32-7 | [3] |

| Molecular Formula | C₈H₁₈O | [2][3] |

| Molecular Weight | 130.23 g/mol | [2] |

| Canonical SMILES | CCC(CC)CCCO | [2][3] |

| InChI | InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 | [2][3] |

| InChIKey | RLGDVTUGYZAYIX-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[3] It is characterized by moderate volatility and is poorly soluble in water but soluble in many organic solvents.[3] The following table details its key physical and chemical properties.

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~163 °C (at 760 Torr) | [3] |

| 96 °C (at 20 Torr) | [4] | |

| Flash Point | 64.2 °C | [3] |

| Density (Predicted) | 0.821 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.17 ± 0.10 | [4] |

| LogP (Computed) | 2.7 | [2] |

| Solubility | Poorly soluble in water; soluble in many organic solvents | [3] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard organic chemistry methodologies for the synthesis, purification, and characterization of primary alcohols are applicable.

3.1. Synthesis Methods

Several industrial-scale synthesis routes can be employed to produce this compound:

-

Hydrogenation of 4-ethylhexanal: This method involves the reduction of the corresponding aldehyde, 4-ethylhexanal, to form the primary alcohol.[3]

-

Oxo Process (Hydroformylation): This process involves the reaction of an appropriate olefin with carbon monoxide and hydrogen, followed by hydrogenation of the resulting aldehyde to yield the alcohol.[3]

-

Guerbet Reaction: This reaction involves the dimerization of lower-chain alcohols under specific catalytic conditions to produce higher-branched alcohols like this compound.[3]

3.2. Purification: Distillation

A standard protocol for purifying a liquid alcohol like this compound is distillation. This technique separates compounds based on differences in their boiling points.

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The crude this compound is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.[5]

-

The mixture is heated, and the temperature is monitored. The vapor of the compound with the lower boiling point will rise first.

-

The vapor travels into the condenser, where it cools and condenses back into a liquid.

-

The purified liquid (distillate) is collected in the receiving flask. The temperature should remain stable throughout the collection of the pure fraction.[5]

-

3.3. Structural Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules.

-

Sample Preparation: A small amount of the purified alcohol is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

¹H NMR Spectroscopy:

-

The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary (0.5-5.0 ppm) depending on concentration and solvent.[6] This peak can be confirmed by adding a drop of D₂O, which will cause the -OH peak to disappear from the spectrum.[7]

-

Protons on the carbon adjacent to the hydroxyl group (α-protons) are deshielded and typically appear in the 3.3–4.0 ppm range.[6]

-

Other aliphatic protons will appear further upfield.

-

-

¹³C NMR Spectroscopy:

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, confirming the exact structure and assignment of all signals.

Visualizations

The following diagrams illustrate the key properties and a general experimental workflow for this compound.

References

- 1. This compound | 66576-32-7 | Benchchem [benchchem.com]

- 2. This compound | C8H18O | CID 15461495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 66576-32-7 [smolecule.com]

- 4. 1-Hexanol, 4-ethyl- | 66576-32-7 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-Ethylhexan-1-ol

This technical guide provides a detailed examination of 2-ethylhexan-1-ol, a significant organic compound with diverse industrial and research applications. While occasionally referred to as 4-ethylhexan-1-ol, the correct and systematic IUPAC name for this chemical is 2-ethylhexan-1-ol. This document outlines its chemical identity, physicochemical properties, synthesis protocols, applications with a focus on the pharmaceutical sector, and key toxicological data.

Chemical Identification

The compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its formal IUPAC name.

| Identifier | Value |

| IUPAC Name | 2-Ethylhexan-1-ol |

| CAS Number | 104-76-7 |

| Common Synonyms | Isooctyl alcohol, 2-EH |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

Physicochemical Properties

The physical and chemical characteristics of 2-ethylhexan-1-ol are critical for its application as a solvent, intermediate, and formulation component. Key properties are summarized below.

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Mild, characteristic floral odor |

| Boiling Point | 183-185 °C (361-365 °F) |

| Melting Point | -76 °C (-105 °F) |

| Flash Point | 81 °C (178 °F) |

| Density | 0.833 g/cm³ at 20 °C |

| Solubility in Water | 0.1% (w/w) at 20 °C |

| Vapor Pressure | 0.05 mmHg at 20 °C |

Applications in Research and Drug Development

2-Ethylhexan-1-ol is a versatile branched-chain alcohol. While its primary use is in the industrial production of plasticizers like bis(2-ethylhexyl) phthalate (DEHP), its specific properties make it relevant in the pharmaceutical and research fields.

-

Solvent: Its low volatility and good solvency for a range of organic materials make it a useful reaction medium or component in formulations.

-

Chemical Intermediate: It serves as a precursor for the synthesis of esters, such as plasticizers and lubricants. It is also used to produce 2-ethylhexyl acrylate for adhesives and coatings.

-

Penetration Enhancer: In topical and transdermal drug delivery systems, 2-ethylhexan-1-ol and its derivatives can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.

-

Fragrance Component: It is used as a fragrance ingredient in various consumer products.

Caption: Logical relationships of 2-Ethylhexan-1-ol applications.

Experimental Protocol: Synthesis

The industrial synthesis of 2-ethylhexan-1-ol is primarily achieved through the aldol condensation of n-butyraldehyde, followed by hydrogenation. This process is often referred to as the oxo process.

Objective: To synthesize 2-ethylhexan-1-ol from n-butyraldehyde.

Methodology:

-

Aldol Condensation:

-

n-Butyraldehyde is treated with a base, typically an aqueous solution of sodium hydroxide (NaOH), to induce an aldol condensation reaction.

-

The reactants are maintained at a controlled temperature (e.g., 80-130 °C) and pressure.

-

This step results in the formation of 2-ethyl-2-hexenal via dehydration of the initial aldol addition product.

-

-

Hydrogenation:

-

The intermediate, 2-ethyl-2-hexenal, is then hydrogenated in a subsequent step.

-

This is a catalytic reaction, commonly using a nickel-based catalyst (e.g., Raney nickel).

-

The reaction is carried out under high pressure of hydrogen gas (H₂) and elevated temperature.

-

The hydrogenation reduces both the carbon-carbon double bond and the aldehyde group, yielding the final product, 2-ethylhexan-1-ol.

-

-

Purification:

-

The crude product is purified by fractional distillation to remove unreacted starting materials, water, and byproducts, yielding high-purity 2-ethylhexan-1-ol.

-

Caption: Experimental workflow for the synthesis of 2-Ethylhexan-1-ol.

Toxicological Summary

Understanding the toxicological profile of 2-ethylhexan-1-ol is essential for safe handling and for evaluating its use in pharmaceutical formulations. Its primary metabolite, 2-ethylhexanoic acid (2-EHA), is often the focus of toxicological studies.

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | 2049 mg/kg | Rat |

| Acute Dermal Toxicity (LD50) | > 3000 mg/kg | Rabbit |

| Skin Irritation | Irritating | Rabbit |

| Eye Irritation | Severe irritant | Rabbit |

| Carcinogenicity | Evidence of carcinogenic activity of its metabolite (2-EHA) in animal studies | Rats & Mice |

| Reproductive Toxicity | Its metabolite (2-EHA) has been shown to be a developmental toxicant in animal studies | - |

It is important to note that much of the concern regarding the toxicity of substances like the plasticizer DEHP is related to its metabolites, including 2-ethylhexan-1-ol and particularly 2-ethylhexanoic acid. Professionals should consult detailed Safety Data Sheets (SDS) and relevant toxicological literature before use.

An In-depth Technical Guide to 4-Ethylhexan-1-ol: Molecular Structure and Stereochemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-ethylhexan-1-ol, a branched-chain primary alcohol. The document details its molecular structure, physicochemical properties, and, most critically, its stereochemical nature. It includes summaries of spectroscopic data, detailed experimental protocols for synthesis and enantiomeric resolution, and logical workflow diagrams to support key processes. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Introduction

This compound is an organic compound with the chemical formula C8H18O.[1] It is a primary alcohol characterized by a six-carbon hexane chain with an ethyl group substituent at the fourth carbon position.[1] As a branched-chain alcohol, its physical and chemical properties, such as boiling point, solubility, and volatility, are distinct from its linear isomer, 1-octanol.[2] These properties make it a subject of interest for various industrial applications, including its use as a solvent in coatings and adhesives and as a precursor for the synthesis of plasticizers and fragrances.[1]

Of particular importance to researchers and drug development professionals is the stereochemistry of this compound. The presence of a chiral center at the C4 position means the molecule exists as a pair of enantiomers.[2] Understanding and controlling this stereochemistry is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and pharmacological effects.

Molecular Structure and Physicochemical Properties

This compound is a primary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to only one other carbon atom.[2] This structural feature dictates its reactivity, particularly in oxidation and nucleophilic substitution reactions.[1] The branching provided by the ethyl group at the C4 position influences its physical properties, generally leading to a lower melting point and greater fluidity compared to linear isomers.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 66576-32-7[1][3] |

| Molecular Formula | C8H18O[1][3] |

| Molecular Weight | 130.23 g/mol [3] |

| SMILES | CCC(CC)CCCO[1][3] |

| InChI | InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3[1][3] |

| InChIKey | RLGDVTUGYZAYIX-UHFFFAOYSA-N[1][3] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[1] |

| Boiling Point | ~163 °C[1] (96 °C at 20 Torr[4]) |

| Flash Point | 64.2 °C[1] |

| Density (Predicted) | 0.821 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 15.17 ± 0.10[4] |

| Solubility | Poorly soluble in water; soluble in many organic solvents[1] |

Stereochemistry

The core of this compound's complexity lies in its stereochemistry. The carbon atom at position 4 is bonded to four different groups: a hydrogen atom, a propyl group (-CH2CH2CH2OH), and two ethyl groups that are part of the larger carbon chain but are distinct from each other in the context of the whole molecule's connectivity from C4. This makes C4 a stereocenter.

Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-ethylhexan-1-ol and (S)-4-ethylhexan-1-ol. A 1:1 mixture of these enantiomers is known as a racemic mixture. The synthesis of individual enantiomers is a significant challenge that typically requires enantioselective catalysis or chiral resolution techniques.[2]

Caption: Logical relationship of this compound stereoisomers.

Spectroscopic Characterization

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional methods, is particularly powerful for assigning the complex spectra of such molecules.[2]

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for methylene (-CH2-) and methine (-CH-) protons. Distinct triplets for the terminal methyl (-CH3) groups. A broad singlet for the hydroxyl (-OH) proton, which can be exchanged with D2O. |

| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the carbon bonded to the hydroxyl group (C1) would be in the range of 60-70 ppm. |

| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching bands just below 3000 cm⁻¹. A distinct C-O stretching band in the region of 1050-1150 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 130. Key fragmentation patterns would include the loss of water (M-18) and alpha-cleavage, resulting in characteristic fragment ions. |

Synthesis and Reactivity

Synthesis Methods

Industrial-scale synthesis of this compound is analogous to that of its more common isomer, 2-ethylhexan-1-ol.[2] Key manufacturing strategies include:

-

Hydroformylation (Oxo Process): This process involves the reaction of an olefin with carbon monoxide and hydrogen, typically using cobalt or rhodium catalysts, to form an aldehyde. The resulting 4-ethylhexanal is then hydrogenated to produce this compound.[1]

-

Guerbet Reaction: This reaction involves the self-condensation of lower-chain alcohols at high temperatures to produce higher-chain, branched alcohols.[1]

Chemical Reactivity

As a primary alcohol, this compound undergoes reactions typical for its class:[1]

-

Oxidation: Mild oxidation, for instance with pyridinium chlorochromate (PCC), yields the corresponding aldehyde, 4-ethylhexanal.[1] Stronger oxidizing agents can convert it to 4-ethylhexanoic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst produces esters, which have applications as plasticizers and fragrances.[1]

-

Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form 1-chloro-4-ethylhexane or 1-bromo-4-ethylhexane, respectively.[1] These reactions typically proceed via an SN2 mechanism.[1]

Experimental Protocols

The following are generalized protocols relevant to the synthesis, resolution, and characterization of this compound, designed for a laboratory setting.

Protocol 1: Synthesis of Racemic this compound via Grignard Reaction

This protocol describes a plausible laboratory synthesis starting from 1-bromopropane and 5-chlorovaleric acid methyl ester, followed by reduction.

Materials: Magnesium turnings, dry diethyl ether, 1-bromopropane, 4-chlorobutyryl chloride, lithium aluminum hydride (LAH), anhydrous sodium sulfate, HCl (1M), saturated sodium bicarbonate solution.

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), prepare propylmagnesium bromide by slowly adding a solution of 1-bromopropane in dry diethyl ether to a stirred suspension of magnesium turnings in ether.

-

Coupling Reaction: Cool the Grignard solution to 0 °C. Slowly add a solution of 4-chlorobutyryl chloride in dry diethyl ether. The reaction is exothermic. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-chloro-4-heptanone.

-

Reduction to Alcohol: Prepare a solution of the crude ketone in dry diethyl ether and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH) in dry ether at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Final Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water (Fieser work-up). Filter the resulting solids and wash thoroughly with ether. Dry the combined organic filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Protocol 2: Kinetic Resolution of Enantiomers via Lipase-Catalyzed Acylation

This protocol uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. This method is adapted from techniques used for similar chiral alcohols.[2]

Materials: Racemic this compound, vinyl acetate, immobilized Lipase B from Candida antarctica (CALB), anhydrous hexane or toluene, molecular sieves.

Methodology:

-

Reaction Setup: To a solution of racemic this compound (1 equivalent) in anhydrous hexane, add vinyl acetate (0.5-0.6 equivalents) as the acylating agent.

-

Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym 435) to the solution. The reaction vessel is sealed and agitated (e.g., on an orbital shaker) at a controlled temperature (typically 30-40 °C).

-

Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral Gas Chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

-

Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product. Filter off the immobilized enzyme (which can be washed and reused).

-

Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the formed acetate ester using flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using a mild base (e.g., K2CO3 in methanol) to recover the other enantiomer of this compound.

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Conclusion

This compound serves as an important model for understanding the properties of branched-chain primary alcohols. Its structure, characterized by a chiral center at the C4 position, makes it a valuable substrate for studies in stereoselective synthesis and resolution. The protocols and data presented in this guide offer a foundational resource for researchers working with this molecule, particularly in fields where enantiomeric purity is a critical determinant of function and activity. The continued development of advanced catalytic systems will be essential for unlocking the full potential of specific stereoisomers of this compound and related chiral compounds in drug development and material science.[2]

References

The Solubility Profile of 4-ethylhexan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethylhexan-1-ol, a branched eight-carbon primary alcohol, possesses a molecular structure that renders it a versatile compound in various chemical applications.[1][2] Its amphiphilic nature, characterized by a polar hydroxyl head and a nonpolar hydrocarbon tail, governs its solubility in a wide range of diluents.[2] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing and predicting solubility.

Core Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing the solubility of this compound.[5] The polar hydroxyl group facilitates miscibility with polar solvents, primarily through hydrogen bonding.[6][7] Conversely, the extended, nonpolar eight-carbon chain promotes solubility in nonpolar, hydrocarbon-based solvents via van der Waals forces.[7] The balance between these two molecular features dictates the degree of solubility in a given organic solvent.

Quantitative Solubility Data (Inferred from 2-ethylhexan-1-ol)

Based on data for its isomer, 2-ethylhexan-1-ol, this compound is expected to be miscible with a wide array of common organic solvents. The term "miscible" indicates that the two substances will mix in all proportions to form a single, homogeneous phase.

| Solvent Class | Solvent Name | Expected Solubility |

| Alcohols | Methanol | Miscible |

| Ethanol | Miscible[8] | |

| Ketones | Acetone | Miscible[9] |

| Ethers | Diethyl Ether | Miscible[8] |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Aliphatic Hydrocarbons | Hexane | Miscible |

| Heptane | Miscible | |

| Chlorinated Solvents | Dichloromethane | Miscible[9] |

Experimental Protocols for Solubility Determination

A critical aspect of chemical research and development is the empirical determination of solubility. The following sections detail methodologies for both qualitative and quantitative assessment.

Visual Miscibility Determination (Adapted from ASTM D1722)

This method provides a straightforward qualitative assessment of whether this compound is miscible with a given solvent.[10][11][12][13][14]

Objective: To determine if this compound and a selected organic solvent are miscible in a specific ratio.

Apparatus:

-

Glass-stoppered, graduated cylinders (25 mL)

-

Pipettes

-

Constant temperature bath (optional, for non-ambient temperature determinations)

Procedure:

-

Ensure all glassware is clean and dry.

-

Measure a specific volume of this compound (e.g., 10 mL) and transfer it to a 25 mL graduated cylinder.

-

Add an equal volume of the test solvent to the same graduated cylinder.

-

Stopper the cylinder and invert it ten times to ensure thorough mixing.

-

Allow the mixture to stand for 5 minutes.

-

Visually inspect the mixture against a dark background. The presence of a single, clear phase indicates miscibility. If the mixture is cloudy or separates into two distinct layers, the liquids are considered immiscible at that ratio.[15]

Quantitative Solubility Determination by the Isothermal Method

For a more precise, quantitative measurement of solubility, the isothermal equilibrium method is employed.

Objective: To determine the concentration of this compound in a saturated solution with a specific solvent at a constant temperature.

Apparatus:

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Constant temperature shaker or incubator

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Syringes and filters

Procedure:

-

Prepare a series of standards of this compound in the chosen solvent at known concentrations.

-

Add an excess amount of this compound to a known volume or mass of the solvent in a scintillation vial.

-

Seal the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow any undissolved this compound to settle.

-

Carefully extract a sample from the supernatant using a syringe, and filter it to remove any suspended particles.

-

Analyze the filtered sample using a calibrated gas chromatograph to determine the concentration of this compound.

-

The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.

Predictive Models for Solubility

In the absence of experimental data, theoretical models can provide valuable estimations of solubility.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in liquid mixtures, which can then be used to estimate solubility.[16][17][18] The model considers molecules as being composed of functional groups, and the interactions between these groups determine the overall thermodynamic properties of the mixture.[16] While a detailed explanation of the UNIFAC model is beyond the scope of this guide, it represents a powerful tool for in-silico solubility screening, particularly in the early stages of research and development.[19][20]

Visualizing the Workflow

The following diagrams illustrate the logical flow of determining and predicting the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Flow for UNIFAC Solubility Prediction.

Conclusion

This compound is a versatile organic alcohol with broad solubility in a variety of organic solvents, a characteristic attributable to its amphiphilic molecular structure. While direct quantitative data is sparse, the well-documented properties of its isomer, 2-ethylhexan-1-ol, provide a strong basis for predicting its miscibility. For precise applications, the experimental protocols outlined in this guide offer robust methods for empirical solubility determination. Furthermore, predictive models like UNIFAC can serve as valuable tools for initial screening and process design. This comprehensive understanding of solubility is crucial for the effective application of this compound in research, development, and industrial processes.

References

- 1. Buy this compound | 66576-32-7 [smolecule.com]

- 2. This compound | 66576-32-7 | Benchchem [benchchem.com]

- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 4. 2-ETHYLHEXANOL - Ataman Kimya [atamanchemicals.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. youtube.com [youtube.com]

- 8. guidechem.com [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. standards.globalspec.com [standards.globalspec.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. img.antpedia.com [img.antpedia.com]

- 15. Miscibility - Wikipedia [en.wikipedia.org]

- 16. UNIFAC - Wikipedia [en.wikipedia.org]

- 17. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 18. Introduction to Activity Coefficient Models — Thermo 0.5.0 documentation [thermo.readthedocs.io]

- 19. scm.com [scm.com]

- 20. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-ethylhexan-1-ol: Boiling Point and Vapor Pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 4-ethylhexan-1-ol, a branched-chain primary alcohol. The document details available physicochemical data, outlines the experimental protocols for their determination, and presents logical workflows for these procedures.

Quantitative Physicochemical Data

The physical properties of this compound, such as its boiling point and vapor pressure, are crucial for its application in various research and industrial settings, including as a solvent, intermediate in chemical synthesis, or in the formulation of drug products. The branching in its carbon chain influences these properties when compared to its linear isomers.[1]

| Property | Value | Notes |

| Boiling Point | ~163 °C | At standard atmospheric pressure.[2] |

| Vapor Pressure | ~0.449 mmHg at 25°C | Estimated value based on the isomer 4-ethylhexan-3-ol.[3] Specific experimental data for this compound is not readily available. |

Experimental Protocols

The determination of boiling point and vapor pressure for a liquid compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample within the fusion tube.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm. The shape of the Thiele tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into a gaseous or vapor state, and it increases with temperature.

Methodology: Static Method

The static method involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed container at a specific temperature.

-

Apparatus: A thermostated vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer) is used. The vessel is also connected to a vacuum line.

-

Sample Degassing: A sample of this compound is introduced into the vessel. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Equilibrium: The degassed sample is brought to a constant, precisely controlled temperature using a thermostatic bath. The system is allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in the vessel is measured using the pressure transducer. This measured pressure is the vapor pressure of the sample at that specific temperature.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Workflow for Vapor Pressure Determination using the Static Method.

References

Synthesis of 2-Ethylhexan-1-ol via the Guerbet Reaction: A Technical Guide

A Note on Product Nomenclature: The Guerbet condensation of n-butanol results in the formation of 2-ethylhexan-1-ol, not 4-ethylhexan-1-ol. This is due to the reaction mechanism which involves a β-alkylation of the parent alcohol. This guide will therefore focus on the synthesis of 2-ethylhexan-1-ol.

The Guerbet reaction is a self-condensation of a primary alcohol to form a higher, β-branched alcohol with the elimination of one equivalent of water.[1] This process is of significant industrial interest for converting lower-value alcohols into more valuable products, such as solvents, plasticizers, and fuel additives.[2] The conversion of n-butanol to 2-ethylhexan-1-ol is a classic example of this reaction.[3]

The overall reaction requires a catalytic system that possesses dehydrogenation/hydrogenation, basic, and sometimes acidic functionalities to proceed through a four-step mechanism:

-

Dehydrogenation: The alcohol is first oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two aldehyde molecules undergo a base-catalyzed aldol addition.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched alcohol.[1]

Catalytic Systems and Performance Data

The choice of catalyst is crucial for achieving high conversion and selectivity in the Guerbet reaction. Bifunctional catalysts, combining a metal for (de)hydrogenation and a basic component for the aldol condensation, are commonly employed.[3][4]

Table 1: Performance of Various Catalysts in the Guerbet Reaction of n-Butanol

| Catalyst System | Base | Temperature (°C) | n-Butanol Conversion (%) | 2-Ethylhexan-1-ol Selectivity (%) | Yield (%) | Reference |

| Palladium-based | Sodium Butoxide | 200 | High | ~100 | - | [3][5] |

| Copper Chromite | Sodium Butoxide | 200 | up to 61 | High | - | [3] |

| Ni/Ce-Al₂O₃ | - | 170 | 100 | - | 66.9 | [6][7] |

| Ni/CaxMgyO | - | - | 80.2 | 79.1 | - | [2] |

| Mg-Al Oxide | - | - | High | - | - | [3] |

| Hydroxyapatite (Mg-modified) | - | 300 | - | 77.5 | - | [2] |

Note: Direct comparison of yields can be challenging due to varying reaction conditions and definitions. Some studies focus on the yield from n-butanal, a key intermediate.

Table 2: Effect of Reaction Parameters on 2-Ethylhexan-1-ol Synthesis using a Ni/Ce-Al₂O₃ Catalyst

| Parameter | Value | n-Butanal Conversion (%) | 2-Ethylhexan-1-ol Yield (%) |

| Ni Loading | 10% | - | - |

| Calcination Temperature | 550°C | - | - |

| Reduction Temperature | 570°C | - | - |

| Reaction Temperature | 170°C | 100 | 66.9 |

| Reaction Pressure | 4.0 MPa | 100 | 66.9 |

| Reaction Time | 8 h | 100 | 66.9 |

Data adapted from a study on the direct synthesis from n-butanal, which is a closely related process.[6]

Reaction Mechanism and Visualization

The Guerbet reaction proceeds through a series of interconnected steps, as illustrated in the workflow below. The process begins with the dehydrogenation of n-butanol to n-butanal, which then undergoes aldol condensation and subsequent dehydration and hydrogenation to yield 2-ethylhexan-1-ol.

Caption: Guerbet reaction pathway for the synthesis of 2-ethylhexan-1-ol from n-butanol.

Experimental Protocols

The following is a generalized experimental protocol based on the use of a bifunctional palladium catalyst with sodium butoxide, as described in the literature.[3]

Materials:

-

n-Butanol (BuOH)

-

Palladium catalyst (e.g., Pd on carbon, or a palladium salt precursor)

-

Sodium metal (for in-situ preparation of sodium butoxide) or commercial sodium butoxide (BuONa)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and sampling valve.

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Catalyst and Base Preparation (In-situ):

-

Carefully add a calculated amount of sodium metal to a portion of the n-butanol under an inert atmosphere to prepare a fresh solution of sodium butoxide. The concentration of BuONa is a critical parameter to investigate.[3]

-

-

Reactor Setup:

-

Charge the autoclave with the n-butanol and the palladium catalyst.

-

Add the freshly prepared sodium butoxide solution to the reactor.

-

Seal the reactor and purge several times with an inert gas to remove any air.

-

-

Reaction Execution:

-

Pressurize the reactor if required by the specific protocol.

-

Begin stirring and heat the reactor to the desired temperature (e.g., 200°C).[3]

-

Maintain the reaction at the set temperature and pressure for the specified duration. The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The crude product can be purified by fractional distillation to separate the 2-ethylhexan-1-ol from unreacted n-butanol and any byproducts.

-

Safety Precautions:

-

The Guerbet reaction is typically carried out at high temperatures and pressures, requiring the use of appropriate high-pressure equipment.

-

Sodium metal is highly reactive and should be handled with extreme care under an inert atmosphere.

-

n-Butanol and 2-ethylhexan-1-ol are flammable liquids.

This guide provides a foundational understanding of the synthesis of 2-ethylhexan-1-ol via the Guerbet reaction. For specific applications, optimization of the catalyst system and reaction parameters is essential to achieve desired yields and selectivities.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide [arpi.unipi.it]

- 6. [PDF] Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Ethylhexan-1-ol via Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic route for 4-ethylhexan-1-ol, commencing with the hydroformylation of 3-heptene to produce the intermediate, 4-ethylhexanal. This is followed by the subsequent reduction of the aldehyde to the target primary alcohol. While a direct, optimized protocol for this specific transformation is not extensively documented in publicly available literature, this guide synthesizes established principles and experimental data from analogous reactions involving internal olefins to provide a robust theoretical and practical framework.

Overview of the Synthetic Pathway

The synthesis of this compound from 3-heptene is a two-step process:

-

Hydroformylation of 3-Heptene: This crucial step introduces a formyl group (-CHO) and a hydrogen atom across the double bond of 3-heptene. The primary challenge lies in controlling the regioselectivity of this reaction to favor the formation of 4-ethylhexanal over its constitutional isomer, 2-propylpentanal. This can be influenced by the choice of catalyst, ligands, and reaction conditions. Both rhodium and cobalt-based catalysts are viable options.

-

Reduction of 4-Ethylhexanal: The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound. This is a standard transformation that can be achieved with high efficiency using various reducing agents or catalytic hydrogenation.

The overall reaction scheme is depicted below:

Experimental Protocols

Step 1: Hydroformylation of 3-Heptene to 4-Ethylhexanal

This section outlines a detailed experimental protocol for the hydroformylation of 3-heptene. The choice of a rhodium-based catalyst with a bulky phosphite ligand is proposed to enhance regioselectivity towards the desired branched aldehyde.

Materials:

-

3-Heptene (mixture of cis and trans isomers)

-

Rhodium(I) acetylacetonate bis(carbonyl) [Rh(acac)(CO)₂]

-

Bulky phosphite ligand (e.g., Triphenyl phosphite or a more specialized ligand like Biphephos)

-

Toluene (anhydrous)

-

Syngas (1:1 molar ratio of CO:H₂)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

-

Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), dissolve Rh(acac)(CO)₂ (0.1 mol%) and the phosphite ligand (1-2 mol%) in anhydrous toluene. The ligand-to-metal ratio should be carefully controlled as it significantly influences the reaction's selectivity and activity.

-

Reactor Setup: Transfer the catalyst solution to the high-pressure autoclave. Add 3-heptene (1 equivalent) to the reactor.

-

Reaction Execution: Seal the reactor and purge it several times with syngas to remove any residual air. Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar). Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to determine the conversion of 3-heptene and the selectivity towards 4-ethylhexanal.

-

Work-up: After the reaction is complete (as indicated by GC analysis), cool the reactor to room temperature and carefully vent the excess syngas. The crude reaction mixture containing 4-ethylhexanal can be used directly in the next step or purified by distillation under reduced pressure.

Table 1: Indicative Reaction Parameters for Hydroformylation of 3-Heptene

| Parameter | Value | Rationale |

| Catalyst | Rh(acac)(CO)₂ with a bulky phosphite ligand | Rhodium catalysts are highly active for hydroformylation. Bulky ligands can favor the formation of branched aldehydes from internal olefins. |

| Ligand:Metal Ratio | 10:1 to 20:1 | An excess of ligand is often used to maintain catalyst stability and influence selectivity. |

| Substrate:Catalyst Ratio | 1000:1 to 5000:1 | Typical for efficient catalytic processes. |

| Solvent | Toluene | An inert solvent that solubilizes the reactants and catalyst. |

| Syngas Pressure | 20 - 50 bar | Influences reaction rate and catalyst stability. |

| Temperature | 80 - 120 °C | A balance between reaction rate and potential side reactions like isomerization. |

| Reaction Time | 4 - 24 hours | Dependent on other reaction parameters; monitored by GC. |

Step 2: Reduction of 4-Ethylhexanal to this compound

This section provides a standard protocol for the hydrogenation of the intermediate aldehyde to the final alcohol product.

Materials:

-

Crude or purified 4-ethylhexanal

-

Raney Nickel or Palladium on Carbon (Pd/C, 5 wt%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a similar setup).

Procedure:

-

Reactor Setup: In a hydrogenation flask, dissolve the 4-ethylhexanal in a suitable solvent like ethanol. Add the hydrogenation catalyst (e.g., Raney Nickel slurry or 5% Pd/C) under a stream of inert gas to prevent ignition of the catalyst. The catalyst loading is typically 1-5 mol% relative to the aldehyde.

-

Hydrogenation: Seal the flask and connect it to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this 3-4 times). Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) to facilitate the reaction.

-

Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Alternatively, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC analysis.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: The solvent can be removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by distillation under reduced pressure to obtain the final product with high purity.

Table 2: Indicative Reaction Parameters for the Reduction of 4-Ethylhexanal

| Parameter | Value | Rationale |

| Catalyst | Raney Nickel or 5% Pd/C | Highly effective and commonly used catalysts for aldehyde reduction. |

| Catalyst Loading | 1 - 5 mol% | Sufficient for efficient conversion. |

| Solvent | Ethanol or Methanol | Solubilizes the aldehyde and is compatible with hydrogenation. |

| Hydrogen Pressure | 1 - 10 bar | Mild conditions are typically sufficient for aldehyde reduction. |

| Temperature | Room Temperature to 50 °C | Exothermic reaction, may not require external heating. |

| Reaction Time | 1 - 12 hours | Dependent on catalyst activity and reaction scale. |

Signaling Pathways and Workflow Diagrams

The logical flow of the synthesis and the key decision points can be visualized as follows:

A simplified diagram illustrating the key chemical transformations and intermediates is provided below:

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields and selectivities for similar reactions reported in the literature. Actual experimental results may vary.

Table 3: Hypothetical Quantitative Data for the Synthesis of this compound

| Step | Parameter | Value |

| Hydroformylation | 3-Heptene Conversion | >95% |

| Selectivity to 4-Ethylhexanal | 60-80% (highly dependent on catalyst and conditions) | |

| Selectivity to 2-Propylpentanal | 20-40% | |

| Yield of 4-Ethylhexanal (isolated) | 55-75% | |

| Reduction | 4-Ethylhexanal Conversion | >99% |

| Selectivity to this compound | >98% | |

| Yield of this compound (isolated) | 90-95% | |

| Overall | Overall Yield from 3-Heptene | 50-71% |

Conclusion

The synthesis of this compound from 3-heptene via a two-step hydroformylation and reduction route is a feasible, albeit challenging, process. The critical step is the regioselective hydroformylation of the internal olefin. Careful selection of a rhodium catalyst system with appropriate bulky phosphite ligands, along with optimization of reaction parameters such as temperature and pressure, is paramount to maximizing the yield of the desired 4-ethylhexanal intermediate. The subsequent reduction of the aldehyde to the final alcohol product is a straightforward and high-yielding transformation. This guide provides a comprehensive theoretical and practical foundation for researchers to develop a specific and optimized synthetic protocol for this compound. Further experimental work would be required to refine the proposed conditions and maximize the overall efficiency of the process.

In-Depth Technical Guide: Toxicology and Safety of 4-Ethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 4-ethylhexan-1-ol. Given the limited specific data for this particular isomer, a read-across approach from the structurally similar and well-studied isomer, 2-ethylhexan-1-ol, and other branched-chain saturated alcohols is utilized to provide a thorough assessment. This document is intended to support risk assessment and safe handling practices in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 66576-32-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~163 °C | [2] |

| Flash Point | 64.2 °C | [2] |

| Water Solubility | Poorly soluble | [2] |

| log P (Octanol-Water Partition Coefficient) | 2.7 | [1] |

Toxicological Data

The toxicological profile of this compound is primarily established through data on analogous branched-chain saturated alcohols, particularly 2-ethylhexan-1-ol. These compounds generally exhibit low acute toxicity but can cause skin and eye irritation.

Acute Toxicity

Branched-chain saturated alcohols, as a group, demonstrate a low order of acute toxicity.[1][3]

Table 2: Acute Toxicity Data (Read-Across from 2-Ethylhexan-1-ol)

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | 2-3 g/kg | May be harmful if swallowed | [2] |

| LD₅₀ | Rat | Dermal | > 2 g/kg | May be harmful in contact with skin | [4] |

| LC₅₀ | Rat | Inhalation | - | Harmful if inhaled | [4] |

Irritation and Sensitization

Undiluted branched-chain saturated alcohols have been shown to cause moderate to severe eye irritation.[1][3] Skin irritation is also a concern.

Table 3: Irritation and Sensitization Data (Read-Across from 2-Ethylhexan-1-ol)

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Irritating | Causes skin irritation | [4] |

| Eye Irritation | Rabbit | Severely irritating | Causes serious eye irritation | [5] |

| Skin Sensitization | - | Not a sensitizer | Does not cause allergic skin reactions | [4] |

Repeated Dose Toxicity

Subchronic repeated-dose studies on 2-ethylhexan-1-ol have indicated effects on the liver, including increased liver weights and peroxisome proliferation in rodents.[5] However, the relevance of these findings to humans is still a subject of debate.[1][3]

Genotoxicity

Studies performed on eight branched-chain saturated alcohols and their metabolites have shown no evidence of genotoxicity in both in vivo and in vitro assays.[1][3]

Table 4: Genotoxicity Data (Read-Across from Branched-Chain Saturated Alcohols)

| Assay | System | Result | Reference |

| Ames Test | In vitro | Negative | [1][3] |

| Micronucleus Test | In vivo | Negative | [1][3] |

Carcinogenicity

A carcinogenicity study on 2-ethylhexan-1-ol showed it to be a weak inducer of liver tumors in female mice.[1][3] However, the mode of action is considered not to be relevant to humans.[1][3]

Developmental Toxicity

Dermal application of 2-ethylhexan-1-ol to pregnant rats did not result in developmental toxicity, even at doses that caused maternal toxicity.[6] The metabolism of 2-ethylhexanol to 2-ethylhexanoic acid is a key consideration, as the latter has established teratogenic potential.[2]

Toxicokinetics and Metabolism

This compound is expected to be absorbed through the gastrointestinal tract and skin. The primary metabolic pathway for branched-chain alcohols involves oxidation.

Probable Metabolic Pathway of this compound

Caption: Probable metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines.

Acute Dermal Toxicity (as per OECD 402)

Objective: To determine the acute dermal toxicity of this compound.

Experimental Workflow:

Caption: Workflow for an acute dermal toxicity study.

Skin Irritation (as per OECD 404)

Objective: To assess the potential of this compound to cause skin irritation.

Experimental Workflow:

Caption: Workflow for a skin irritation study.

Eye Irritation (as per OECD 405)

Objective: To determine the potential of this compound to cause eye irritation.

Experimental Workflow:

Caption: Workflow for an eye irritation study.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

Objective: To evaluate the mutagenic potential of this compound using strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow:

Caption: Workflow for a bacterial reverse mutation (Ames) test.

Safety Precautions

Based on the available data, the following safety precautions are recommended when handling this compound:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, alcohol-resistant foam).

Conclusion

This compound is a branched-chain saturated alcohol with a toxicological profile that is largely inferred from data on its structural isomer, 2-ethylhexan-1-ol, and other similar compounds. It is expected to have low acute toxicity via oral and dermal routes but may be harmful if inhaled. It is a skin and eye irritant. The available data suggests that it is not genotoxic or carcinogenic under normal conditions of use. The primary metabolic pathway is likely oxidation to the corresponding carboxylic acid, which is then conjugated and excreted. Adherence to standard laboratory safety practices is crucial to minimize exposure and ensure safe handling. Further research specifically on this compound would be beneficial to confirm the read-across assumptions and provide a more definitive toxicological profile.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 3. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkema.com [arkema.com]

- 5. epa.gov [epa.gov]

- 6. The developmental toxicity of 2-ethylhexanol applied dermally to pregnant Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Degradation of 4-Ethylhexan-1-ol

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 4-ethylhexan-1-ol, a branched primary alcohol. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize or are investigating the properties of this compound. Given the limited direct experimental data on this compound, this guide leverages data from its close structural isomer, 2-ethylhexan-1-ol, which is widely used in similar industrial applications and serves as a reliable proxy for its thermal behavior.

Physicochemical and Thermal Properties

The thermal stability of an organic compound is intrinsically linked to its physical and chemical properties. Branched-chain alcohols, such as this compound, generally exhibit different thermal characteristics compared to their linear counterparts. The branching in the carbon chain can influence volatility and decomposition temperatures. The following table summarizes key physicochemical and thermal properties, with data for the closely related isomer 2-ethylhexan-1-ol provided for reference.

| Property | Value (for 2-Ethylhexan-1-ol) | Reference |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 185 °C | [1] |

| Flash Point | 73 °C (Abel Closed Cup) | [1] |

| Autoignition Temperature | >231 °C | [1] |

| Density | 0.833 kg/L (at 20°C) | [1] |

| Vapor Pressure | 0.07 mbar (at 20°C) | [1] |

Thermal Degradation Analysis

The thermal stability and decomposition of this compound can be systematically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating phase transitions and exothermic or endothermic decomposition processes.

Anticipated Thermal Behavior

Based on the properties of its isomer, 2-ethylhexan-1-ol, this compound is expected to be a relatively stable liquid at room temperature. Upon heating, it will first evaporate, and at higher temperatures, thermal decomposition will occur. The branched structure is anticipated to confer a higher thermal stability compared to linear octanols. When heated to decomposition, it is expected to emit acrid smoke and fumes[2].

Potential Degradation Products

Analysis of the thermal decomposition of the plasticizer di-(2-ethylhexyl)phthalate (DEHP) provides insight into the likely degradation products of the 2-ethylhexanol moiety under thermal stress. The identified products from the pyrolysis of DEHP that are relevant to the degradation of the alcohol itself include:

-

2-Ethyl-1-hexene : Formed through a dehydration reaction.

-

2-Ethylhexanal : An oxidation product.

-

2-Ethyl-1-hexanol : The parent alcohol, indicating incomplete decomposition at certain temperatures.

These findings suggest that the primary thermal degradation pathways for a branched C8 alcohol like this compound will involve dehydration and oxidation.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is based on ASTM E1131 and ASTM E2550 for compositional analysis and thermal stability by thermogravimetry, respectively[3][4][5].

Objective: To determine the onset of decomposition and characterize the mass loss profile of this compound as a function of temperature.

Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently is recommended.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA-DSC instrument is calibrated for temperature and mass.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The instrument records the sample mass (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG). The DSC curve is analyzed for endothermic or exothermic peaks associated with decomposition.

Identification of Degradation Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert atmosphere (e.g., helium).

-

Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of each component.

-

Data Analysis: The mass spectra of the degradation products are compared with spectral libraries (e.g., NIST) to identify their chemical structures.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis.

Postulated Thermal Degradation Pathway

Caption: Postulated thermal degradation pathway.

References

- 1. thechemco.thomasnet-navigator.com [thechemco.thomasnet-navigator.com]

- 2. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermal decomposition of ethanol. III. A computational study of the kinetics and mechanism for the CH3+C2H5OH reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Chiral Properties of 4-Ethylhexan-1-ol and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of 4-ethylhexan-1-ol, a branched-chain primary alcohol with a stereocenter at the C4 position. The document details the synthesis and separation of its (R)- and (S)-enantiomers, focusing on enzymatic kinetic resolution and asymmetric hydroboration. It presents key quantitative data, including physical properties and parameters from enantioselective synthesis. Furthermore, detailed experimental protocols for the synthesis, separation, and analysis of these enantiomers are provided. This guide also visualizes the experimental workflows for the preparation of the individual enantiomers. A significant gap in the current literature is the lack of specific data on the distinct biological activities of the (R)- and (S)-enantiomers of this compound, a crucial aspect for its potential applications in drug development.

Introduction

This compound is a chiral primary alcohol with the molecular formula C8H18O.[1] Its structure contains a chiral center at the fourth carbon atom, leading to the existence of two enantiomers: (R)-4-ethylhexan-1-ol and (S)-4-ethylhexan-1-ol. While enantiomers share identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly.[2][3] This enantioselectivity is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug may be attributed to one enantiomer, while the other may be inactive or even responsible for adverse effects.[4][5]

This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the chiral properties of this compound, focusing on its synthesis, separation, and analytical characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [7] |

| Boiling Point | approx. 163 °C | [1] |

| Flash Point | 64.2 °C | [1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Poorly soluble in water, soluble in many organic solvents | [1] |

Enantioselective Synthesis and Separation

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis, which aims to produce a single enantiomer directly, and the resolution of a racemic mixture.

Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is a widely used method for separating the enantiomers of racemic alcohols.[8] This technique relies on the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For this compound, Candida antarctica lipase B (CAL-B) has been shown to selectively acetylate the (R)-enantiomer, resulting in a high enantiomeric excess of the remaining (S)-4-ethylhexan-1-ol.[1]

Asymmetric Hydroboration

Asymmetric hydroboration of an alkene precursor is an effective method for the enantioselective synthesis of chiral alcohols. In the case of this compound, the hydroboration of 4-ethylhexene using a chiral oxazaborolidine catalyst can produce (S)-4-ethylhexan-1-ol with a high degree of enantioselectivity.[1] This method requires careful control of reaction conditions, including low temperatures and an anhydrous environment.[1]

The following table summarizes the quantitative data obtained from these enantioselective methods.

| Method | Target Enantiomer | Catalyst | Enantiomeric Excess (ee) | Reference |

| Lipase-Catalyzed Kinetic Resolution | (S)-4-ethylhexan-1-ol (unreacted) | Candida antarctica lipase B (CAL-B) | 98% | [1] |

| Asymmetric Hydroboration | (S)-4-ethylhexan-1-ol | Chiral Oxazaborolidine | 90% | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections provide methodologies for the key experiments related to the chiral properties of this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound (Adapted from a general procedure)

This protocol is adapted from general procedures for the lipase-catalyzed kinetic resolution of chiral alcohols.[3][9][10]

Materials:

-

Racemic this compound

-

Candida antarctica lipase B (CAL-B), immobilized

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add vinyl acetate (0.5-0.6 equivalents) to the solution.

-

Add immobilized CAL-B (typically 20-50 mg per mmol of alcohol).

-

Stir the mixture at a controlled temperature (e.g., room temperature or 40°C) and monitor the reaction progress by chiral gas chromatography (GC).

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (R)-4-ethylhexyl acetate from the unreacted (S)-4-ethylhexan-1-ol using column chromatography on silica gel.

Asymmetric Synthesis of (S)-4-Ethylhexan-1-ol via Asymmetric Hydroboration (Adapted from a general procedure)

This protocol is based on general procedures for the asymmetric hydroboration of alkenes using oxazaborolidine catalysts.

Materials:

-

4-Ethylhexene

-

Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)

-

Borane-dimethyl sulfide complex (BMS) or borane-THF complex

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H2O2) solution (30%)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.

-

Cool the solution to the recommended temperature (e.g., -20°C or 0°C).

-

Slowly add the borane reagent (BMS or borane-THF) to the catalyst solution.

-

Add 4-ethylhexene dropwise to the reaction mixture while maintaining the low temperature.

-

Stir the reaction mixture at the specified temperature for the recommended time, monitoring the progress by TLC or GC.

-

After the reaction is complete, cautiously quench the reaction by the slow addition of methanol.

-

Perform the oxidative workup by adding a solution of NaOH followed by the dropwise addition of H2O2.

-

Allow the mixture to warm to room temperature and stir until the oxidation is complete.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting (S)-4-ethylhexan-1-ol by column chromatography on silica gel.

Chiral Gas Chromatography Analysis of this compound Enantiomers

This protocol provides a general method for the analysis of the enantiomeric composition of this compound.[11]

Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., CP Chirasil-DEX CB or similar)

GC Conditions (starting point for optimization):

-

Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[11]

-

Carrier Gas: Hydrogen or Helium

-

Injector Temperature: 230-250°C

-

Detector Temperature: 250-275°C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70-100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5°C/min) to a final temperature (e.g., 180-200°C).

-

Injection Mode: Split or splitless, depending on the sample concentration.

Sample Preparation:

-

Dissolve a small amount of the this compound sample (or its acetate derivative) in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject an appropriate volume (e.g., 1 µL) into the GC.

Data Analysis:

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (which may need to be confirmed with standards if available).

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Biological Activity of Enantiomers

A thorough review of the existing scientific literature did not yield specific information on the distinct biological or pharmacological activities of the (R)- and (S)-enantiomers of this compound. While many chiral compounds exhibit significant enantioselectivity in their biological effects, with one enantiomer often being responsible for the desired therapeutic activity and the other being less active or contributing to side effects, such data is not currently available for this compound.[2][4][5] This represents a significant knowledge gap and an area for future research, particularly if this compound is to be considered for applications in drug development. The general principles of stereochemistry in drug action suggest that the two enantiomers of this compound would likely have different interactions with chiral biological targets.[3]

Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate the experimental workflows for the enantioselective synthesis and resolution of its enantiomers.

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Caption: Workflow for the asymmetric synthesis of (S)-4-ethylhexan-1-ol.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the chiral properties of this compound, with a focus on its enantioselective synthesis, separation, and analysis. While effective methods for preparing the individual enantiomers exist, a significant gap remains in the understanding of their specific biological activities. For drug development professionals, this lack of data is a critical hurdle. Future research should prioritize the biological evaluation of the (R)- and (S)-enantiomers of this compound to determine their pharmacological and toxicological profiles. Additionally, the determination of the specific optical rotation of the pure enantiomers is necessary for a complete physicochemical characterization. Such studies will be instrumental in unlocking the potential applications of chiral this compound in the pharmaceutical and other life science industries.

References

- 1. Buy this compound | 66576-32-7 [smolecule.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]